Chroman-8-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

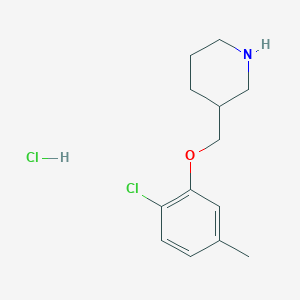

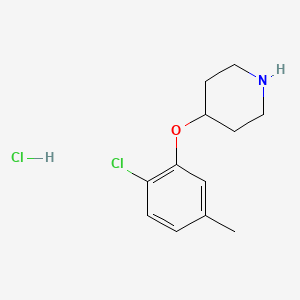

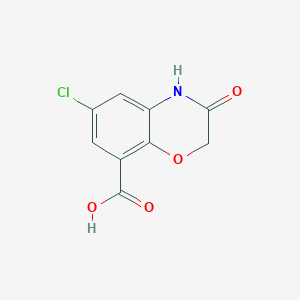

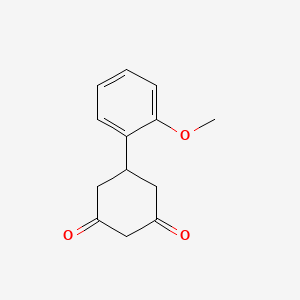

Chroman-8-carbonyl chloride, also known as 3,4-dihydro-2h-1-benzopyran-8-carbonyl chloride or chromane-8-carbonyl chloride, is a chemical compound . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

Stereoselective synthesis of chromane derivatives has been achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation . A convergent three-step method provides 2-substituted chromans via Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization .Molecular Structure Analysis

The molecular formula of Chroman-8-carbonyl chloride is C10H9ClO2. The molecular weight is 196.63 g/mol.Chemical Reactions Analysis

Chroman derivatives have been synthesized via a domino reaction catalyzed by modularly designed organocatalysts . Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction has also been reported .Applications De Recherche Scientifique

Synthesis of Carbonyl-Bis(chromones)

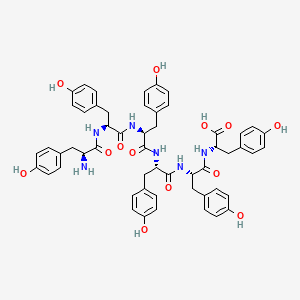

Chroman-8-carbonyl chloride has been utilized in the synthesis of novel symmetrical or non-symmetrical 3,3'-carbonyl-bis(chromones). These compounds, created through the reaction of chromone-3-carboxylic acid chloride with 3-(dimethylamino)-1-(2-hydroxyphenyl)-2-propen-1-ones, exhibit inhibitory activity against mammalian alkaline phosphatases (Miliutina et al., 2016).

Stereochemical Synthesis Applications

Chroman-8-carbonyl chloride is used in stereochemical synthesis, specifically in the stereoselective synthesis of 4-dehydroxydiversonol. This process involves palladium-catalyzed domino reactions, such as the domino Wacker-Heck and domino Wacker-carbonylation, for forming the central chroman moiety (Tietze et al., 2008).

Reactivity and Selectivity Modulation in Arylation

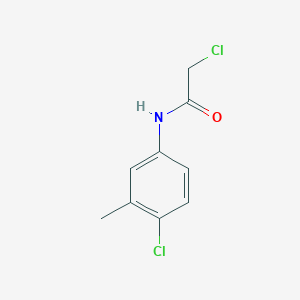

The introduction of an aryl chloride substituent, like chroman-8-carbonyl chloride, can modify the selectivity of palladium-catalyzed direct arylation to yield alternative regioisomeric products. This modification can also enhance reactivity in cases where low reactivity is typically observed, offering a strategic advantage due to the easy introduction and versatile subsequent transformations of the C-Cl functional group (Liégault et al., 2010).

Catalysis in Membrane Science

Chroman-8-carbonyl chloride is potentially involved in the modification of Pebax 1657 with ionic liquids, influencing the formation of Carbon-Carbon bonds in mixed matrix membranes (MMMs). This modification improves gas separation performance, particularly in the separation of CO2 from CH4, N2, and H2 (Jomekian et al., 2017).

Applications in Green Chemistry and Organic Transformations

Catalysis in Carbonyl Protection

Chroman-8-carbonyl chloride can be a part of the catalytic system that efficiently catalyzes the protection of carbonyls to 1,3-dioxolanes and 1,3-dioxanes under solvent-free conditions at room temperature. Such catalytic systems are significant for the development of benign procedures for acetalization of carbonyl compounds (Duan et al., 2006).

Catalytic Synthesis of Chromanes

Chroman-8-carbonyl chloride is involved in the Pd(II)-catalyzed intramolecular carbonylative cyclization reaction of aryl alkenes and aryl alkenols for the synthesis of chromanes. This process is highly regio- and stereoselective, offering a mild condition approach for generating chromane-type esters and lactones (Li et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

3,4-dihydro-2H-chromene-8-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYLUAYKWAEQDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)C(=O)Cl)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573162 |

Source

|

| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chroman-8-carbonyl chloride | |

CAS RN |

1034566-09-0 |

Source

|

| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

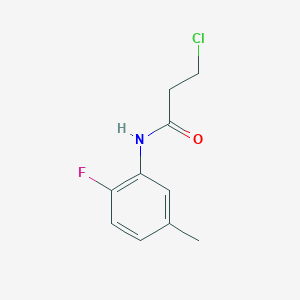

![Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1356118.png)

![[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1356123.png)

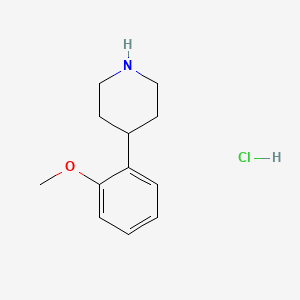

![4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1356146.png)